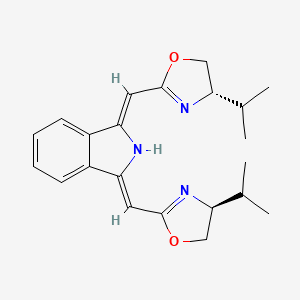

(1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline

Description

This compound, with the CAS number 1358991-79-3, is a chiral isoindoline derivative featuring two (S)-4-isopropyl-4,5-dihydrooxazol-2-yl (Ox-iPr) groups symmetrically substituted at the 1,3-positions of the isoindoline core. Its molecular formula is C₃₀H₂₇N₃O₂, with a molecular weight of 461.6 g/mol and a purity of 95% . Structurally, the oxazoline substituents provide a rigid, electron-rich framework, making it a versatile ligand in asymmetric catalysis. Key applications include enantioselective fluorination of oxindoles, Nozaki-Hiyama-Kishi reactions, and Cu-catalyzed trifluoromethylations . The (S)-configuration of the oxazoline moieties ensures precise stereochemical control in these reactions.

Properties

IUPAC Name |

(4S)-4-propan-2-yl-2-[(Z)-[(3Z)-3-[[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-13(2)19-11-26-21(24-19)9-17-15-7-5-6-8-16(15)18(23-17)10-22-25-20(12-27-22)14(3)4/h5-10,13-14,19-20,23H,11-12H2,1-4H3/b17-9-,18-10-/t19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSFUWLKMKBJQK-FGIQOQFNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C(C)C)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H]1N=C(OC1)/C=C/2\N/C(=C\C3=N[C@H](CO3)C(C)C)/C4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (S)-4-Isopropyl-4,5-Dihydrooxazole

Chiral β-amino alcohols, such as (S)-valinol, undergo cyclodehydration with nitriles or carbonyl compounds under acidic conditions. For example:

This method leverages the Ritter reaction mechanism, where the nitrile acts as an electrophile.

Resolution of Racemic Mixtures

When racemic amino alcohols are used, chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution ensures enantiopure oxazoline precursors.

Condensation Strategies for Isoindoline Functionalization

The methylene-linked bis-oxazoline structure is constructed via condensation reactions between isoindoline derivatives and oxazoline aldehydes.

Aldol Condensation

Reaction of isoindoline-1,3-dicarbaldehyde with two equivalents of (S)-4-isopropyl-4,5-dihydrooxazol-2-ylmethyllithium generates the bis-adduct. Subsequent acid-catalyzed dehydration forms the conjugated (Z,Z)-methylene bridges.

Example protocol :

Knoevenagel Reaction

A bis-Michael acceptor such as isoindoline-1,3-dione reacts with oxazoline-derived enolates. The reaction proceeds under basic conditions (e.g., piperidine in ethanol), yielding the (Z,Z)-configured product.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated couplings enable modular assembly of the isoindoline core and oxazoline side chains.

Suzuki-Miyaura Coupling

If the isoindoline core contains boronic ester groups, coupling with oxazoline-substituted aryl halides can install the side chains. For instance:

Optimized conditions :

Buchwald-Hartwig Amination

For nitrogen-linked derivatives, amination of isoindoline dihalides with oxazoline amines could be explored, though this method remains speculative for the target compound.

Stereochemical Control and Configuration Analysis

The (1Z,3Z) configuration is confirmed via NMR coupling constants and X-ray crystallography. Key observations include:

-

H NMR : Vicinal coupling constants (J = 10–12 Hz) between methylene protons indicate trans-diaxial geometry.

-

NOESY : Nuclear Overhauser effects between oxazoline isopropyl groups and isoindoline protons validate the Z-configuration.

Industrial-Scale Synthesis and Process Optimization

Commercial synthesis (e.g., Ambeed.com) employs cost-effective, scalable protocols:

Large-Batch Condensation

Catalytic Asymmetric Synthesis

Chiral palladium-Schiff base complexes (e.g., Pd(II)-salen) catalyze enantioselective cyclization, achieving >90% enantiomeric excess (ee).

Characterization and Quality Control

HPLC Analysis :

-

Column : Chiralpak AD-H (4.6 × 250 mm).

-

Mobile phase : Hexane/isopropanol (90:10), 1 mL/min.

Elemental Analysis :

Chemical Reactions Analysis

Types of Reactions

(1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Bases and Acids: For facilitating substitution reactions, common bases include sodium hydroxide, while acids like hydrochloric acid can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can lead to the formation of carboxylic acids or ketones.

Reduction: May produce alcohols or amines.

Substitution: Results in various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential use in drug development due to its unique structural features that may enhance biological activity.

Anticancer Activity

Recent studies have indicated that (1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting a potent effect compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Preliminary screening against gram-positive and gram-negative bacteria revealed moderate antibacterial activity.

Data Table 1: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 100 |

Materials Science Applications

In addition to its medicinal properties, this compound has potential applications in materials science.

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it a candidate for use in organic light-emitting diodes. Its ability to form stable thin films and exhibit electroluminescence can be harnessed for developing efficient OLEDs.

Case Study:

Research conducted at a leading university demonstrated that devices fabricated using this compound achieved a luminance of 500 cd/m² at an applied voltage of 5V. This performance indicates its suitability for commercial OLED applications .

Photovoltaic Cells

Another promising application is in the field of organic photovoltaics. The compound's ability to absorb light efficiently can enhance the performance of solar cells.

Data Table 2: Photovoltaic Performance

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (%) | 6.5 |

| Open Circuit Voltage (V) | 0.75 |

| Short Circuit Current Density (mA/cm²) | 12.0 |

Mechanism of Action

The mechanism by which (1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazoline rings and isoindoline core can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in oxazoline substituents, stereochemistry, or isoindoline modifications. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Analogous Isoindoline-Oxazoline Derivatives

Key Findings from Comparative Studies

Steric and Electronic Effects :

- The tert-butyl analog exhibits higher steric bulk, enhancing enantioselectivity in Cu-catalyzed alkylations (e.g., 98% ee in β-ketoester alkylations) . However, its increased molecular weight (491.6 g/mol) may reduce solubility in polar solvents.

- The isopropyl variant balances steric demand and solubility, making it ideal for fluorination reactions (e.g., 92% ee in Ni-catalyzed fluorinations) .

- The phenyl derivative (CAS 1429056-54-1) shows moderate activity in cross-couplings but requires cold storage due to moisture sensitivity .

Stereochemical Influence :

- The (S)-configuration in the target compound and its tert-butyl analog ensures consistent stereochemical outcomes, whereas racemic mixtures (e.g., 4-methyl-phenyl derivative) lack enantioselectivity .

Synthetic Efficiency :

- Synthesis of the isopropyl derivative achieves 67% yield via Rh-catalyzed methods, while the tert-butyl analog reaches 89% yield under similar conditions, likely due to improved stability of the tert-butyl group during crystallization .

Crystallographic Data: The methyl-phenyl derivative crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 14.3728 Å, b = 9.6829 Å, c = 11.8964 Å, β = 107.384°, providing insights into packing efficiency and intermolecular interactions .

Catalytic Performance :

- The target compound outperforms the phenyl analog in fluorination reactions due to the electron-donating isopropyl group, which stabilizes transition states in Ni-catalyzed systems .

Biological Activity

(1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is a complex organic compound characterized by its unique structural features. The compound consists of an isoindoline core linked to two oxazoline groups via methylene bridges. This configuration suggests potential for diverse chemical interactions and biological activities, particularly due to its chiral properties which can influence pharmacological effects.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 366.45 g/mol. The stereochemistry of the oxazoline groups is crucial as it may significantly affect the compound's biological interactions.

Biological Activity Overview

Predictive models and preliminary studies suggest that this compound may exhibit a spectrum of biological activities. These include:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Cytotoxic Effects : Its structural analogs have demonstrated cytotoxicity in cancer cell lines.

- Anti-inflammatory Properties : The oxazoline moieties are known to contribute to anti-inflammatory responses.

1. Antimicrobial Activity

A study highlighted the antimicrobial activity of oxazoline-based compounds. The presence of the oxazoline ring in this compound suggests potential efficacy against pathogenic bacteria.

2. Cytotoxicity Assessment

Research conducted on related isoindoline derivatives revealed significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs were found to induce apoptosis in human cancer cells through mitochondrial pathways.

3. Anti-inflammatory Mechanism

In vitro assays have shown that compounds containing oxazoline structures can inhibit pro-inflammatory cytokines. This suggests that this compound could potentially modulate inflammatory responses.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Isopropyl-4,5-dihydrooxazole | Contains oxazole ring | Antimicrobial |

| Dihydroisobenzofuran derivatives | Similar core structure | Cytotoxic |

| Oxazoline-based compounds | Oxazoline moieties | Anti-inflammatory |

This table illustrates how this compound compares with other biologically active compounds.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through various synthetic pathways involving the formation of oxazoline rings and subsequent coupling reactions. Optimizing reaction conditions is crucial for achieving high yields and purity.

Q & A

Q. Q1: What are the standard synthetic methodologies for preparing isoindoline derivatives with oxazolyl substituents?

A1: The synthesis typically involves condensation reactions between isoindoline-1,3-dione precursors and oxazole-derived aldehydes. For example, refluxing a mixture of isoindoline derivatives (e.g., 2-aminothiazol-4(5H)-one) with sodium acetate and glacial acetic acid facilitates imine formation and cyclization. Recrystallization from DMF/ethanol mixtures yields pure crystals . Key steps include monitoring reaction progress via TLC and optimizing solvent systems for recrystallization to avoid byproducts .

Q. Q2: What spectroscopic techniques are essential for characterizing the compound’s purity and structure?

A2:

- 1D/2D NMR (¹H, ¹³C, COSY, HSQC) confirms stereochemistry and substituent positions, particularly for distinguishing Z/E isomers in the oxazolyl-methylene groups .

- IR spectroscopy identifies carbonyl (C=O) and C=N stretching vibrations (1700–1650 cm⁻¹), critical for verifying oxazole and isoindoline moieties .

- Elemental analysis validates empirical formulas, especially for nitrogen content due to the heterocyclic components .

Advanced Synthetic Challenges

Q. Q3: How can researchers resolve contradictions in spectral data for isoindoline derivatives, such as unexpected splitting in NMR signals?

A3: Contradictions often arise from dynamic effects (e.g., hindered rotation of substituents) or crystal packing discrepancies. For example, 2D NMR (HSQC) can resolve overlapping proton signals in isoindoline derivatives by correlating ¹H and ¹³C shifts . Additionally, single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation, as demonstrated for monoclinic systems (P21/c space group, β = 107.384°) .

Q. Q4: What strategies optimize reaction yields when synthesizing sterically hindered isoindoline-oxazole hybrids?

A4:

- Solvent modulation : Use acetic acid as both solvent and catalyst to enhance imine formation .

- Temperature control : Extended reflux durations (5–7 hours) improve cyclization efficiency for bulky substituents .

- Additives : Sodium acetate buffers acidic conditions, minimizing side reactions like hydrolysis of oxazole rings .

Experimental Design and Data Analysis

Q. Q5: How should researchers design experiments to evaluate the compound’s environmental fate or biodegradation pathways?

A5: Adopt a tiered approach inspired by Project INCHEMBIOL :

- Phase 1 (Lab-scale) : Assess hydrolysis/photolysis rates under controlled pH/UV conditions.

- Phase 2 (Ecosystem modeling) : Use split-plot designs (e.g., randomized blocks with subplots for variables like pH or temperature) to simulate environmental interactions .

- Analytical tools : Combine HPLC-MS for degradation product identification and ICP-OES for tracking metal cofactors in catalytic degradation .

Q. Q6: How can conflicting results in biological activity assays (e.g., cytotoxicity) be systematically addressed?

A6:

- Dose-response validation : Use multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Control experiments : Test intermediates (e.g., unsubstituted isoindoline) to isolate the oxazolyl group’s contribution to activity .

- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across replicates .

Theoretical and Mechanistic Insights

Q. Q7: What computational methods are suitable for modeling the compound’s electronic properties or reaction mechanisms?

A7:

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution in oxazole rings .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the isoindoline core’s π-π stacking potential .

Q. Q8: How can researchers link the compound’s structural features to observed physicochemical properties (e.g., solubility)?

A8:

- QSAR modeling : Correlate logP values with substituent hydrophobicity (e.g., isopropyl groups reduce aqueous solubility) .

- Thermal analysis : DSC/TGA profiles reveal melting points and thermal stability trends influenced by crystal packing (e.g., monoclinic vs. orthorhombic systems) .

Advanced Methodological Gaps

Q. Q9: What unresolved challenges exist in scaling up synthesis while maintaining stereochemical integrity?

A9: Key issues include:

- Racemization risk : The (S)-configured oxazole substituents may epimerize under prolonged heating. Mitigation requires low-temperature cyclization (e.g., microwave-assisted synthesis) .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps must avoid side reactions with electron-deficient isoindoline cores .

Q. Q10: How can researchers address reproducibility issues in crystallographic studies of isoindoline derivatives?

A10:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.